molecular formula C15H15BrN2OS B2988436 (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 477546-35-3

(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2988436
CAS No.: 477546-35-3
M. Wt: 351.26
InChI Key: IEFSLMPHJGQQGK-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid molecule featuring a brominated thiophene ring linked via a methanone group to a 4-phenylpiperazine moiety. The bromine atom on the thiophene ring enhances lipophilicity and may influence electronic properties, while the 4-phenylpiperazine group is associated with interactions with neurotransmitter receptors (e.g., 5-HT3) . This compound is structurally distinct from indole- or pyridine-based analogues, offering unique physicochemical and pharmacological profiles.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFSLMPHJGQQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to obtain 5-bromothiophene.

    Formation of Phenylpiperazine: Phenylpiperazine is synthesized by reacting phenylamine with piperazine under appropriate conditions.

    Coupling Reaction: The 5-bromothiophene is then coupled with phenylpiperazine in the presence of a coupling agent such as a base or a catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene and piperazine moieties.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers and materials for enhanced properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit potential pharmacological activities, making it a candidate for drug development.

    Biological Studies: It can be used in studies to understand its interactions with biological targets.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromothiophene and phenylpiperazine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Key Features

The table below compares structural features of (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone with related compounds:

Compound Name Aromatic Ring (R1) Piperazine Substituent (R2) Molecular Weight (g/mol) Key Functional Groups
This compound (Target) 5-Bromo-thiophene Phenyl ~362.3 (calculated) Bromine, Thiophene, Piperazine
(5-Chloro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone (6a) 5-Chloro-indole Phenyl 354.14 Chlorine, Indole, Piperazine
(5,7-Difluoro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone (6c) 5,7-Difluoro-indole Phenyl 354.14 Fluorine, Indole, Piperazine
(4-Bromo-5-propylthiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone 4-Bromo-5-propyl-thiophene Pyrimidin-2-yl 395.3 (calculated) Bromine, Thiophene, Pyrimidine
(2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone 2-Chloro-6-fluoro-benzene Phenyl 318.78 Chlorine, Fluorine, Benzene

Key Observations :

  • Aromatic Ring Modifications : The target compound's brominated thiophene ring contrasts with indole (6a, 6c) or benzene () systems. Thiophene's sulfur atom and lower electronegativity compared to indole's nitrogen may alter π-π stacking or receptor binding .
  • Substituent Effects : Bromine increases lipophilicity (logP ~3.5–4.0 estimated) compared to chlorine (logP ~3.3) or fluorine (logP ~2.8) .
  • Piperazine Variations: The phenyl group on piperazine (target) vs. pyrimidinyl () affects receptor selectivity.

Pharmacological Activity Comparisons

Serotonin Receptor Interactions
  • The 4-phenylpiperazine moiety is a hallmark of 5-HT3 receptor antagonists (e.g., (quinoxalin-2-yl)(4-phenylpiperazin-1-yl)methanone, IC50 = 0.8 µM) . The target compound’s thiophene ring may modulate affinity due to steric or electronic differences compared to indole-based analogues.
Enzyme Inhibition
  • Bromothiophene derivatives, such as (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone (9f), exhibit xanthine oxidase inhibition (IC50 = 1.2 µM vs. allopurinol IC50 = 2.1 µM) . The target compound’s piperazine group may redirect activity toward neurotransmitter systems rather than enzymes.

Physicochemical Properties

Property Target Compound 6a 6c Compound 21
Melting Point (°C) Not reported 165–167 171–173 Not reported
logP (estimated) ~3.8 ~3.3 ~2.9 ~3.6 (CF3-substituted)
Solubility Low (bromine, aromatic) Low (chlorine, indole) Moderate (fluorine) Low (CF3, thiophene)

Notes:

  • Bromine’s bulkiness reduces solubility compared to fluorine but enhances membrane permeability.
  • Piperazine’s basicity (pKa ~8.5) may improve water solubility in protonated form under acidic conditions .

Biological Activity

(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18BrN3OS
  • Molecular Weight : 379.3 g/mol

This structure features a bromothiophene ring and a phenylpiperazine moiety, which are both known for their roles in enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Neurotransmitter Receptors : The phenylpiperazine component is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like depression or anxiety disorders.

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

Antiparasitic Activity

A study evaluated the antiparasitic potential of compounds similar to this compound. Compounds in this category exhibited significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent efficacy. While specific data for this compound is limited, the structural similarities suggest potential effectiveness in similar assays .

Anticonvulsant Activity

The anticonvulsant properties of derivatives containing the phenylpiperazine moiety were assessed using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds with similar structures showed protective effects against seizures, suggesting that this compound may also exhibit anticonvulsant properties .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Antiparasitic Agents : A series of 5-substituted thiophene derivatives were synthesized and screened for antiparasitic activity. Compounds demonstrated varying degrees of efficacy against Giardia intestinalis, with some showing significantly lower IC50 values than standard treatments .
  • Anticonvulsant Screening : In a study assessing the anticonvulsant activity of piperazine derivatives, several compounds showed promising results in the MES model, suggesting that modifications to the piperazine structure can enhance therapeutic effects .

Data Table: Biological Activity Summary

Biological Activity Assay Type IC50 Value References
AntiparasiticE. histolytica< 1.47 µM
AnticonvulsantMESVaries

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